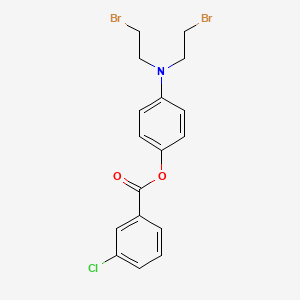
p-(Bis(2-bromoethyl)amino)phenyl m-chlorobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
p-(Bis(2-bromoethyl)amino)phenyl m-chlorobenzoate: is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a phenyl ring substituted with bis(2-bromoethyl)amino and m-chlorobenzoate groups, which contribute to its distinct chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of p-(Bis(2-bromoethyl)amino)phenyl m-chlorobenzoate typically involves multiple steps, starting with the preparation of intermediate compounds. One common method includes the reaction of p-aminophenol with 2-bromoethanol to form p-(2-bromoethyl)amino phenol. This intermediate is then reacted with m-chlorobenzoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
p-(Bis(2-bromoethyl)amino)phenyl m-chlorobenzoate can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atoms in the bis(2-bromoethyl)amino group can be replaced by nucleophiles such as amines or thiols.
Oxidation: The phenyl ring can be oxidized under specific conditions to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide, thiols, or primary amines in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Nucleophilic substitution: Formation of substituted amines or thiols.
Oxidation: Formation of quinones or other oxidized phenyl derivatives.
Reduction: Formation of corresponding amines or alcohols.
Wissenschaftliche Forschungsanwendungen
p-(Bis(2-bromoethyl)amino)phenyl m-chlorobenzoate has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of p-(Bis(2-bromoethyl)amino)phenyl m-chlorobenzoate involves its interaction with molecular targets such as enzymes or receptors. The bis(2-bromoethyl)amino group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to inhibition of enzymatic activity or disruption of cellular processes. The m-chlorobenzoate group may contribute to the compound’s binding affinity and specificity for its targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- p-(Bis(2-chloroethyl)amino)phenyl m-chlorobenzoate
- p-(Bis(2-bromoethyl)amino)phenyl p-chlorobenzoate
- p-(Bis(2-bromoethyl)amino)phenyl m-bromobenzoate
Uniqueness
p-(Bis(2-bromoethyl)amino)phenyl m-chlorobenzoate is unique due to the specific combination of bis(2-bromoethyl)amino and m-chlorobenzoate groups, which confer distinct chemical reactivity and biological activity
Eigenschaften
CAS-Nummer |
22954-17-2 |
|---|---|
Molekularformel |
C17H16Br2ClNO2 |
Molekulargewicht |
461.6 g/mol |
IUPAC-Name |
[4-[bis(2-bromoethyl)amino]phenyl] 3-chlorobenzoate |
InChI |
InChI=1S/C17H16Br2ClNO2/c18-8-10-21(11-9-19)15-4-6-16(7-5-15)23-17(22)13-2-1-3-14(20)12-13/h1-7,12H,8-11H2 |
InChI-Schlüssel |
NAXCZPWMFMOBLL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)Cl)C(=O)OC2=CC=C(C=C2)N(CCBr)CCBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



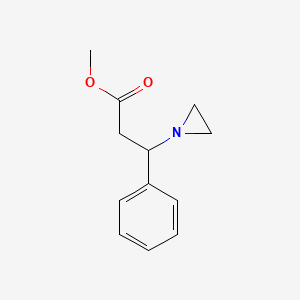
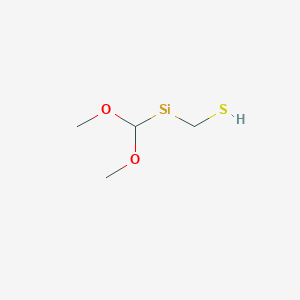

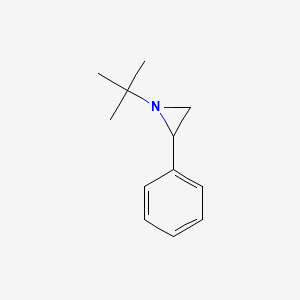
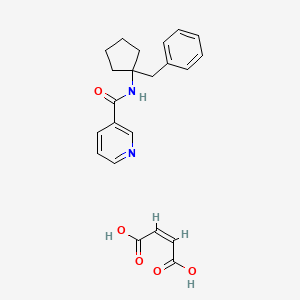
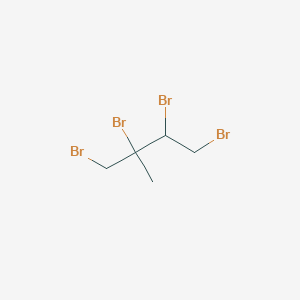
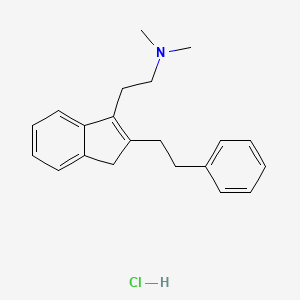

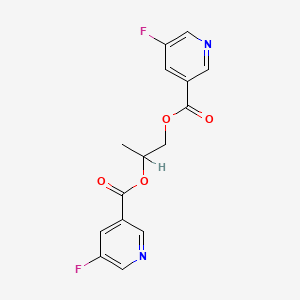
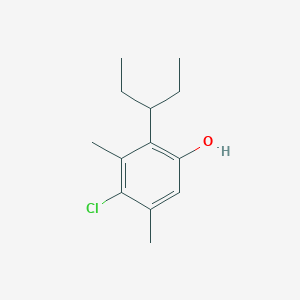
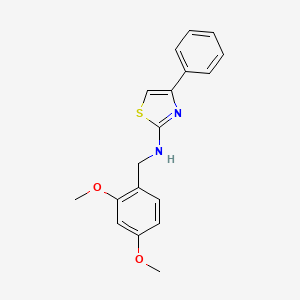
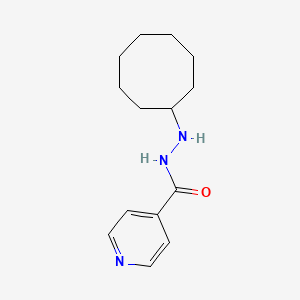
![9-[3-s-Benzyl-2-o-(methylsulfonyl)-3-thio-5-o-tritylpentofuranosyl]-9h-purin-6-amine](/img/structure/B14707612.png)
